2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one family, characterized by a fused bicyclic core with sulfur and halogen substituents. The 2-chlorobenzylthio group at position 2 and the 4-fluorobenzyl group at position 3 contribute to its unique physicochemical and biological properties. Such derivatives are frequently explored for cytotoxic, antimicrobial, and anti-inflammatory activities due to their structural resemblance to nucleotide analogs .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3OS/c22-18-6-2-1-4-15(18)13-28-21-25-19-17(5-3-11-24-19)20(27)26(21)12-14-7-9-16(23)10-8-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQWELZXWWRVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one represents a novel class of pyrido[2,3-d]pyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities, particularly in anticancer therapies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Pyrido[2,3-d]pyrimidin-4(3H)-one
- Substituents :
- 2-chlorobenzyl thio group
- 4-fluorobenzyl group
This unique combination of functional groups is hypothesized to influence its biological activity significantly.
Biological Activity Overview
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that these compounds can inhibit cancer cell proliferation.
- Inhibition of Kinases : They are known to target various kinases, particularly those involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor).
- Apoptotic Induction : Many derivatives induce apoptosis in cancer cells through various mechanisms.
Anticancer Evaluation
A recent study synthesized a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and evaluated their anti-cancer properties against several human cancer cell lines. The results indicated that the compound showed promising cytotoxic effects.
Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8a | A-549 | 0.099 | EGFR WT Inhibition |
| 8b | PC-3 | 0.123 | EGFR T790M Inhibition |
| 9a | HCT-116 | 0.150 | Apoptosis Induction |
| 12b | MCF-7 | 0.175 | Cell Cycle Arrest |
The highest activity was observed with compound 8a , which exhibited an IC50 value of 0.099 µM against wild-type EGFR and 0.123 µM against the mutant EGFR T790M. This suggests a strong potential for targeting resistant cancer forms.
The mechanism by which 2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects involves:
- EGFR Inhibition : The compound binds effectively to the ATP-binding site of the EGFR, preventing its activation and downstream signaling pathways that promote cell proliferation.
- Induction of Apoptosis : It has been shown to increase caspase-3 levels significantly, indicating the initiation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound causes arrest in the pre-G1 phase of the cell cycle, leading to increased cell death.
Case Studies
In a comparative study involving various pyrido[2,3-d]pyrimidine derivatives:
- Compound 8a was found to induce a 5.3-fold increase in caspase-3 levels , confirming its role in promoting apoptosis.
- Docking studies revealed favorable interactions with EGFR binding sites, providing insights into its mechanism at a molecular level.
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning: The 2-chloro substitution (target compound) vs.
- Heterocyclic Cores: Benzothieno[2,3-d]pyrimidinones () exhibit reduced planarity compared to pyrido[2,3-d]pyrimidinones, affecting membrane permeability .
- Thiazole vs. Thiophene : Thiazole-containing derivatives (K5) show enhanced cytotoxicity over thiophene analogs, likely due to improved π-π stacking with cellular receptors .
Critical Analysis of Substituent Effects
- 2-Chlorobenzylthio Group : Enhances lipophilicity (logP ~3.5) compared to unsubstituted analogs, improving blood-brain barrier penetration .
- Thioether Linkage : The sulfur atom in the thioether group may act as a hydrogen bond acceptor or participate in redox interactions, influencing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
